molecular formula C20H22BrNO3 B2837538 Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate CAS No. 2061979-51-7

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B2837538
CAS No.: 2061979-51-7
M. Wt: 404.304
InChI Key: NTNMUFWGNSTGRG-UHFFFAOYSA-N
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Description

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H22BrNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a 3-bromophenoxy methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 3-bromophenol with benzyl 4-piperidone-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and benzyl alcohol.

Scientific Research Applications

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-((4-bromophenoxy)methyl)piperidine-1-carboxylate
  • Benzyl 4-((3-chlorophenoxy)methyl)piperidine-1-carboxylate
  • Benzyl 4-((3-fluorophenoxy)methyl)piperidine-1-carboxylate

Uniqueness

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the 3-bromophenoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as chlorine or fluorine, which can alter their chemical behavior and applications.

Biological Activity

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a piperidine backbone substituted with a benzyl group and a bromophenoxy moiety. The synthesis typically involves the reaction of piperidine derivatives with benzyl and bromophenoxy groups under controlled conditions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, reduction, and hydrolysis, allowing for the production of various derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which plays a crucial role in pain modulation and inflammation . By inhibiting MAGL, the compound may enhance endocannabinoid signaling, leading to potential therapeutic effects in conditions like chronic pain and inflammation.

Biological Activities

Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties by targeting various cancer cell lines. For instance, structural analogs have demonstrated significant inhibition against human colon adenocarcinoma and lung cancer cell lines, with IC50 values ranging from 2.5 nM to 40.4 nM .

Antimicrobial Activity : The compound has also shown promising antimicrobial properties. Studies have reported that piperidine derivatives exhibit strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance this activity.

Anti-inflammatory Effects : Inhibition of MAGL not only affects pain pathways but also exhibits anti-inflammatory properties. By preventing the breakdown of endocannabinoids, the compound could reduce inflammation in various models .

Table 1: Biological Activity Summary

Activity TypeTarget/AssayIC50 (nM)Reference
AnticancerHuman colon adenocarcinoma2.5
AnticancerHuman lung adenocarcinoma40.4
AntimicrobialStaphylococcus aureus0.0039
AntimicrobialEscherichia coli0.025
Anti-inflammatoryMAGL inhibitionNot specified

Case Studies

  • MAGL Inhibition Study : A recent study evaluated several benzylpiperidine derivatives for their ability to inhibit human MAGL. The most effective compounds showed IC50 values significantly lower than traditional inhibitors, indicating a promising direction for developing non-toxic anti-inflammatory drugs .
  • Anticancer Efficacy : In vitro assays demonstrated that this compound effectively inhibited growth in multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

benzyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3/c21-18-7-4-8-19(13-18)24-14-17-9-11-22(12-10-17)20(23)25-15-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNMUFWGNSTGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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